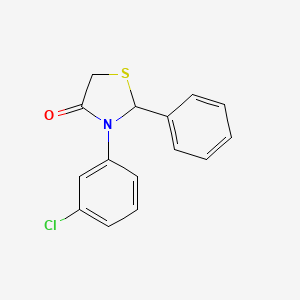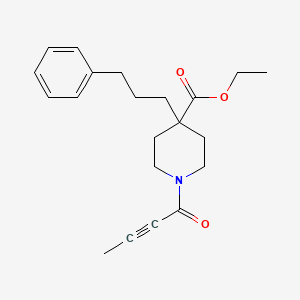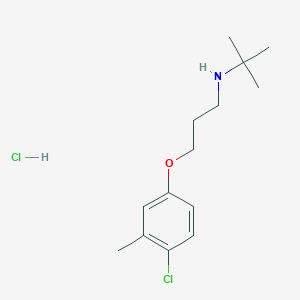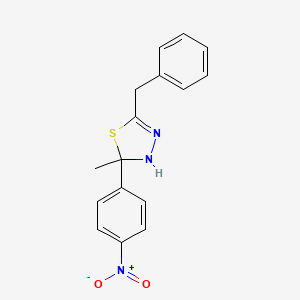![molecular formula C18H29NO3 B4921480 methyl 1-adamantyl[(2,2-dimethylpropanoyl)amino]acetate](/img/structure/B4921480.png)
methyl 1-adamantyl[(2,2-dimethylpropanoyl)amino]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-adamantyl[(2,2-dimethylpropanoyl)amino]acetate, commonly known as MDA-19, is a synthetic cannabinoid compound that has shown potential as a therapeutic agent for various medical conditions. It was first synthesized in the early 2000s by a team of researchers led by Alexandros Makriyannis at Northeastern University in Boston, Massachusetts. Since then, MDA-19 has been the subject of numerous scientific studies exploring its synthesis, mechanism of action, and potential therapeutic applications.
作用機序
MDA-19 works by activating cannabinoid receptors in the brain and spinal cord. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, such as pain, mood, and appetite. When MDA-19 binds to these receptors, it can help to modulate their activity, leading to a range of physiological effects.
Biochemical and Physiological Effects:
MDA-19 has been shown to have a range of biochemical and physiological effects. These include:
- Activation of cannabinoid receptors in the brain and spinal cord
- Induction of apoptosis in cancer cells
- Alleviation of pain and inflammation
- Modulation of mood and appetite
- Reduction in anxiety and depression
実験室実験の利点と制限
MDA-19 has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and with a high degree of purity. It also has a relatively low toxicity profile, which makes it safe for use in animal studies.
However, there are also some limitations to using MDA-19 in lab experiments. One of the main limitations is that it is a synthetic compound, which means that it may not accurately reflect the effects of natural cannabinoids found in the body. Additionally, there is still much that is not known about the long-term effects of MDA-19, so caution should be exercised when using it in lab experiments.
将来の方向性
There are several potential future directions for research on MDA-19. These include:
- Further exploration of its potential as a treatment for various types of cancer
- Investigation of its effects on the immune system and its potential as an immunomodulatory agent
- Exploration of its potential as a treatment for various neurological disorders, such as multiple sclerosis and neuropathic pain
- Development of new synthetic cannabinoids based on the structure of MDA-19, with improved therapeutic properties.
Conclusion:
MDA-19 is a synthetic cannabinoid compound that has shown potential as a therapeutic agent for various medical conditions. It has been the subject of numerous scientific studies exploring its synthesis, mechanism of action, and potential therapeutic applications. While there is still much that is not known about MDA-19, its potential as a treatment for cancer and neurological disorders makes it a promising candidate for further research.
合成法
MDA-19 is synthesized through a multi-step process involving the reaction of various chemical compounds. The first step involves the reaction of adamantane with ethyl acrylate to form 1-(adamantan-1-yl)ethyl acrylate. This compound is then reacted with methylamine to form 1-(adamantan-1-yl)ethyl methylamide. The final step involves the reaction of this compound with 2,2-dimethylpropanoyl chloride and sodium hydroxide to form MDA-19.
科学的研究の応用
MDA-19 has been the subject of numerous scientific studies exploring its potential therapeutic applications. One area of research has focused on its potential as a treatment for various types of cancer. Studies have shown that MDA-19 can induce apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells unharmed. This makes it a promising candidate for the development of new cancer therapies.
Another area of research has focused on its potential as a treatment for various neurological disorders, such as multiple sclerosis and neuropathic pain. Studies have shown that MDA-19 can activate cannabinoid receptors in the brain and spinal cord, which can help to alleviate pain and inflammation.
特性
IUPAC Name |
methyl 2-(1-adamantyl)-2-(2,2-dimethylpropanoylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3/c1-17(2,3)16(21)19-14(15(20)22-4)18-8-11-5-12(9-18)7-13(6-11)10-18/h11-14H,5-10H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBDDSXSIWWOBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(C(=O)OC)C12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(4-hydroxyphenyl)diazenyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4921410.png)
![5-[4-(1,3-dihydro-2H-isoindol-2-yl)-2-methylbenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4921416.png)


![N-(4-iodophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B4921440.png)


![N-methyl-N'-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-N-(pyridin-2-ylmethyl)urea](/img/structure/B4921471.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxypropyl)ethanediamide](/img/structure/B4921482.png)
![2-(2-methylphenoxy)-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4921496.png)
![2-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B4921501.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitro-2,1,3-benzoxadiazol-5-amine](/img/structure/B4921503.png)
![N'-[2-(2,4-dichlorophenoxy)acetyl]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B4921505.png)